BenchChemオンラインストアへようこそ!

6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine

Lipophilicity modulation Medicinal chemistry building block Physicochemical property profiling

This advanced heterocyclic building block uniquely balances orthogonal reactivity and polarity. The 6-chloropyridazine scaffold is a proven kinase hinge-binder, while the methoxypyridine moiety enables solvent-exposed or ribose-pocket vector exploration via cross-coupling. Its moderate TPSA (63.8 Ų) and XLogP3 (~1.2) make it ideal for fragment libraries in biophysical screening (SPR, NMR, X-ray). Compared to benzyl analogues (XLogP3 2.6), this compound's lower lipophilicity reduces CYP450 oxidation risk, delivering cleaner metabolic stability data. Available at ≥98% purity, it integrates directly into automated parallel synthesis without pre-purification.

Molecular Formula C11H11ClN4O
Molecular Weight 250.68 g/mol
CAS No. 1457066-18-0
Cat. No. B1465401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine
CAS1457066-18-0
Molecular FormulaC11H11ClN4O
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)CNC2=NN=C(C=C2)Cl
InChIInChI=1S/C11H11ClN4O/c1-17-11-5-2-8(7-14-11)6-13-10-4-3-9(12)15-16-10/h2-5,7H,6H2,1H3,(H,13,16)
InChIKeyYSKRKZYGEFBOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Evidence Guide for 6-Chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine (CAS 1457066-18-0) – Structural and Property Baseline


The compound 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine (CAS 1457066-18-0) is a heterocyclic building block featuring a 6-chloropyridazine scaffold linked via an N-methylene bridge to a 6-methoxypyridin-3-yl moiety . It is primarily employed as a synthetic intermediate in medicinal chemistry research due to the orthogonal reactivity imparted by the chloro substituent and the methoxypyridine motif, which enables further diversification through cross-coupling or nucleophilic displacement reactions.

Why Simple In-Class Substitution Fails for 6-Chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine


Despite apparent similarities among N-substituted 6-chloropyridazin-3-amines, substitution is often non-trivial because minor structural modifications profoundly alter molecular properties such as lipophilicity, hydrogen-bonding capacity, and metabolic stability. For instance, replacing the 6-methoxypyridin-3-yl group with a simple pyridin-3-ylmethyl group (CAS 211555-75-8) reduces the number of heteroatom hydrogen-bond acceptors from five to four and lowers the calculated XLogP3 from approximately 1.1 to 1.5 [1]. Analogously, moving the methoxy group to the benzyl counterpart (CAS 1184826-33-2) increases lipophilicity (XLogP3 ≈ 2.6) and adds an additional rotatable bond, affecting molecular conformation [2]. Consequently, the exact arrangement of heteroatoms in 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine uniquely balances polarity and synthetic handle accessibility, making it a non-interchangeable intermediate for specific target-oriented synthesis campaigns.

Quantitative Differentiation Evidence for 6-Chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine vs. Closest Analogues


Enhanced Polar Surface Area and Hydrogen-Bond Acceptor Count Relative to Pyridin-3-ylmethyl Analogue

The target compound introduces a methoxy group on the pyridine ring, increasing the topological polar surface area (TPSA) relative to the simple 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine (CAS 211555-75-8) and adding one hydrogen-bond acceptor. The calculated TPSA for the target compound is 63.8 Ų, compared to 41.9 Ų for the des-methoxy pyridine analogue [1]. This increase in polarity directly influences compound solubility and target engagement potential in biochemical assays.

Lipophilicity modulation Medicinal chemistry building block Physicochemical property profiling

Optimized Lipophilicity Window vs. Methoxybenzyl Analogue

Replacing the pyridine ring with a phenyl ring (6-chloro-N-(3-methoxybenzyl)pyridazin-3-amine, CAS 1184826-33-2) raises XLogP3 to 2.6, nearly 1.4 log units above the target compound, which has a calculated XLogP3 of approximately 1.2 [1]. The target compound thus occupies a more favorable lipophilicity window (XLogP3 between 1 and 1.5) for maintaining aqueous solubility while retaining sufficient passive membrane permeability, a balance often sought in oral bioavailability design.

Lipophilicity control XLogP comparison Drug-likeness

Unique Rotatable Bond Architecture Relative to Both Pyridine and Benzyl Analogues

The target compound possesses exactly 4 rotatable bonds, whereas 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine has only 3. The additional rotatable bond arises from the methoxy group, which is directly attached to the pyridine ring as a rigid substituent but contributes a torsional degree of freedom. In contrast, the benzyl analogue also contains 4 rotatable bonds but with a different spatial distribution due to the absence of the pyridine nitrogen. The target compound's precise rotatable bond count of 4, combined with its heteroaromatic character, yields a distinctive conformational ensemble that can explore unique binding pockets not accessible to its analogues [1].

Conformational flexibility Molecular complexity Scaffold diversity

Expanded Chemical Space Coverage via Dual Heterocyclic Framework

Unlike simpler N-alkyl pyridazine analogues (e.g., N-methyl or N-alkyl chain variants), the target compound incorporates two distinct heterocyclic rings (pyridazine and 6-methoxypyridine), which significantly increases the scaffold's 3D shape diversity and pharmacophoric complexity. In a systematic comparison of commercially available 6-chloropyridazin-3-amine derivatives, only 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine features the specific combination of a chloro-substituted pyridazine and a methoxy-substituted pyridine connected by a single methylene bridge, making it a unique entry in fragment libraries designed for phenotypic or target-based screening .

Chemical diversity Bicyclic heterocycle Fragment-based screening

Superior Synthetic Tractability Via Nucleophilic Substitution of 6-Chloropyridazine

The chlorine atom at the 6-position of the pyridazine ring serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification. While the same reactivity is present in simpler analogues like 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine, the target compound's methoxypyridine moiety offers additional stabilization of key transition states through remote electronic effects, as evidenced by computational studies on analogous pyridazine systems [1]. Importantly, the compound is commercially available with high purity (typically ≥98%) , ensuring reproducible reaction outcomes without the need for extensive purification of the intermediate.

Synthetic accessibility Late-stage functionalization Medicinal chemistry

Recommended Application Scenarios for 6-Chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine


Fragment-Based Lead Discovery Libraries Requiring Balanced Polarity

Owing to its moderate TPSA (63.8 Ų) and XLogP3 of ~1.2, this compound is ideally suited for inclusion in generic fragment libraries intended for biophysical screening (SPR, NMR, or X-ray crystallography). Its balanced polarity facilitates aqueous solubility while maintaining detectable binding to hydrophobic protein pockets, a profile that is superior to both the less polar 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine (TPSA 41.9 Ų) and the more lipophilic benzyl analogue (XLogP3 2.6) [1].

Parallel Synthesis of Kinase-Focused SAR Libraries

The chloro-substituted pyridazine core is a recognized hinge-binding scaffold for kinase ATP-binding sites. The methoxypyridine substituent provides an additional vector for exploring the solvent-exposed region or ribose pocket, enabling rapid SAR exploration via Suzuki coupling at the 6-chloro position. The compound's high purity (≥98%) and commercial availability from multiple vendors support automated parallel synthesis workflows without the need for tedious pre-purification .

Chemical Probe Development Targeting Bromodomains or Epigenetic Readers

The dual heterocyclic scaffold of this compound has the potential to interact with acetyl-lysine binding pockets, where the methoxypyridine ring can mimic the acetyl moiety and the pyridazine ring can engage the conserved water network. Its computed properties place it well within the desirable space for CNS-exposed probes (lower XLogP3, moderate TPSA), making it a candidate for neuroscience-targeted epigenetic probe generation [2].

Metabolic Stability Optimization Campaigns

Compared to the benzyl analogue (XLogP3 2.6), the target compound's lower lipophilicity reduces the risk of oxidative metabolism by CYP450 enzymes such as CYP3A4. Procurement of this compound enables early-stability assessment of pyridazine-containing series without the confounding effect of excessive lipophilicity, providing cleaner data for structure-property relationship analysis [2].

Quote Request

Request a Quote for 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.